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molecular formula C15H12N2O4 B8367542 5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B8367542
M. Wt: 284.27 g/mol
InChI Key: ADRZSYZZVWYTKV-UHFFFAOYSA-N
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Patent
US07531535B2

Procedure details

Part C. To tert-butyl 5-(2-furyl)-1-(4-methoxyphenyl)-1H -pyrazole-3-carboxylate (1.0 g, 3.0 mmol) was added dichloromethane (7 mL) and trifluoroacetic acid (7 mL). The resulting black solution was maintained at rt under nitrogen for 2 h and was then concentrated to dryness. The resulting mixture was triturated with chloroform, and the remaining solid was washed with 50% hexanes in chloroform to afford 5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (800 mg, 96%) as a light brown solid. 1H NMR (d6-DMSO) δ 7.75 (b m, 1H), 7.41 (d, 2H), 7.10 (d, 2H), 7.09 (s, 1H), 6.51 (br m, 1H), 6.09 (d, 1H), 3.84 (s, 3H).
Name
tert-butyl 5-(2-furyl)-1-(4-methoxyphenyl)-1H -pyrazole-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[N:9]=[C:8]([C:19]([O:21]C(C)(C)C)=[O:20])[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([C:11]2[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=2)[N:9]=[C:8]([C:19]([OH:21])=[O:20])[CH:7]=1

Inputs

Step One
Name
tert-butyl 5-(2-furyl)-1-(4-methoxyphenyl)-1H -pyrazole-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
O1C(=CC=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting mixture was triturated with chloroform
WASH
Type
WASH
Details
the remaining solid was washed with 50% hexanes in chloroform

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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